Calcium (R)-2-hydroxypropionate

Description

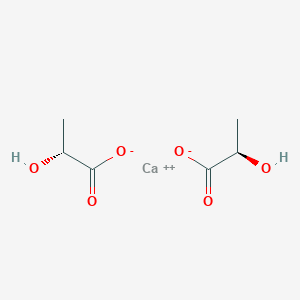

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXYGKVIBWPFZ-JCWNAWFTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)[O-])O.C[C@H](C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16127-59-6 | |

| Record name | Calcium D-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016127596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium (R)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM D-LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98028U73SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Calcium R 2 Hydroxypropionate

Chemical Synthesis Routes with Enantiomeric Control

The direct chemical synthesis of Calcium (R)-2-hydroxypropionate relies on the availability of its chiral precursor, (R)-lactic acid, also known as D-lactic acid.

Direct Chemical Reaction Pathways from Chiral Lactic Acid and Calcium Sources

The most straightforward chemical route to this compound involves the neutralization reaction between D-lactic acid and a suitable calcium source. Commonly used calcium sources include calcium carbonate (CaCO₃) and calcium hydroxide (B78521) (Ca(OH)₂). google.comgoogle.com The reaction with calcium carbonate produces this compound, water, and carbon dioxide. Alternatively, using calcium hydroxide yields the desired salt and water. google.comgoogle.com The selection of the calcium source can be influenced by factors such as cost, reactivity, and the desired purity of the final product. A one-step synthesis method using inexpensive and readily available lactic acid and calcium carbonate has been developed, yielding a high-purity product suitable for pharmaceutical and food applications. google.com

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. These include temperature, molar ratio of reactants, and reaction time. For instance, in a one-step synthesis using lactic acid and calcium carbonate, the optimal reaction temperature has been identified to be between 28-32°C, with a specific molar ratio of calcium carbonate to lactic acid of 1:2. google.com The reaction time is also a critical factor, with shorter durations of 8-12 minutes being sufficient for complete reaction. google.com Following the reaction, the product is typically isolated through crystallization, often facilitated by the addition of a solvent like ethanol (B145695) to decrease the solubility of the calcium salt and promote precipitation. google.com This process can yield this compound with a purity of up to 99.9%. google.com

Table 1: Optimization of Reaction Parameters for Calcium Lactate (B86563) Synthesis

| Parameter | Range Studied | Optimal Condition | Result | Reference |

|---|---|---|---|---|

| Temperature | 10 - 60 °C | 28 - 32 °C | Purity up to 99.9% | google.com |

| Molar Ratio (CaCO₃:Lactic Acid) | 1:0.5 - 1:3.5 | 1:2 | Substantially complete reaction | google.com |

| Reaction Time | 5 - 15 minutes | 8 - 12 minutes | Complete reaction | google.com |

| Glycerol (B35011) Concentration | 0.5 - 3 mol∙L⁻¹ | 2 mol∙L⁻¹ | High calcium lactate yield | mdpi.com |

| Ca(OH)₂ to Glycerol Mole Ratio | 0.8:1 | 0.8:1 | 87% calcium lactate yield | mdpi.com |

Investigation of Sustainable and Renewable Calcium Precursors (e.g., Biogenic Carbonates)

In a move towards more sustainable chemical production, research has focused on utilizing biogenic sources of calcium carbonate. researchgate.net These sources include waste materials such as eggshells and seashells, which are rich in calcium carbonate. frontiersin.orgnih.gov The use of these materials not only provides a renewable feedstock but also addresses waste management issues. researchgate.net For example, calcium lactate has been successfully synthesized from Black Sea mussel shells, demonstrating the viability of this approach. nih.gov The process involves the reaction of the biogenic calcium carbonate with lactic acid. nih.gov The resulting calcium lactate's properties have been shown to be comparable to that produced from conventional sources. nih.gov Furthermore, the use of biogenic calcium carbonate can offer advantages in terms of reactivity due to its hierarchical porous structure, which can facilitate faster reaction rates compared to geologically sourced calcite. acs.org

Biotechnological Production of (R)-2-hydroxypropionate Precursors

The cornerstone of producing this compound is the availability of high-purity D-lactic acid. Microbial fermentation has emerged as the preferred method for producing this chiral precursor due to its ability to yield optically pure isomers. researchgate.netnih.gov

Microbial Fermentation for Selective D-Lactic Acid Production

Various microorganisms are capable of producing lactic acid through fermentation. nih.gov However, for the production of D-lactic acid, specific strains are required that possess D-lactate dehydrogenase (D-LDH), the enzyme responsible for converting pyruvate (B1213749) to D-lactate. Lactic acid bacteria (LAB) are prominent producers, with some species naturally producing the D-isomer. nih.govgoogle.com Beyond LAB, other microorganisms like Bacillus subtilis and fungi have also been explored for D-lactic acid production. nih.govnih.gov The choice of microorganism and the fermentation conditions, such as temperature and pH, are critical for achieving high yields and optical purity. nih.gov For instance, some strains of Sporolactobacillus laevolacticus have been shown to produce D-lactic acid with high productivity and optical purity from sugarcane juice. google.com

Genetic Engineering Strategies for Enhancing D-Lactate Yield and Titer

To improve the economic viability of D-lactic acid production, significant research has been dedicated to the genetic engineering of microbial strains. nih.govresearchgate.net These strategies aim to enhance the yield, productivity, and final concentration (titer) of D-lactic acid. nih.gov

A key strategy involves the introduction of a gene encoding for D-lactate dehydrogenase (ldhA) into a host organism that either does not naturally produce lactic acid or produces the L-isomer. nih.gov For example, Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce D-lactic acid. nih.govasm.org In Saccharomyces cerevisiae, this often involves deleting the pyruvate decarboxylase 1 (PDC1) gene to redirect the metabolic flux from ethanol production towards lactic acid. nih.gov Introducing multiple copies of the D-LDH gene can further boost production. nih.gov

Another approach is to eliminate competing metabolic pathways. This can involve deleting genes responsible for the production of byproducts such as ethanol, acetate (B1210297), and succinate. asm.orgmdpi.com For instance, in E. coli, deleting the genes for pyruvate-formate lyase (pflB) and fumarate (B1241708) reductase (frdA) has been shown to create a more homofermentative pathway towards D-lactate. asm.org Similarly, in Saccharomyces cerevisiae, deleting genes encoding alcohol dehydrogenase (ADH1) and glycerol-3-phosphate dehydrogenase (GPD1, GPD2) minimizes the production of ethanol and glycerol, respectively, thereby increasing the carbon flow towards D-lactic acid. mdpi.com

Table 2: Examples of Genetically Engineered Strains for D-Lactic Acid Production

| Microorganism | Genetic Modification | Substrate | D-Lactic Acid Titer (g/L) | Optical Purity (%) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Deletion of PDC1, insertion of 2 copies of D-LDH from Leuconostoc mesenteroides | Glucose | 61.5 | >99.9 | nih.gov |

| Escherichia coli | Deletion of pflB and frdA, overexpression of GlpK and GlpD | Glycerol | 32 | >99.9 | asm.org |

| Lactobacillus plantarum | Deletion of ldhL1, insertion of xylose isomerase and xylulokinase genes | Glucose and Xylose | 47.2 | >99 | researchgate.net |

| Bacillus subtilis | Insertion of D-LDH from Lactobacillus delbrueckii | Glucose | ~90 (1M) | Not specified | nih.gov |

Fermentation Process Design and Optimization for Chiral Purity and Productivity

The fermentative production of D-lactic acid, the precursor to this compound, is a cornerstone of its synthesis. The design and optimization of the fermentation process are critical for ensuring high chiral purity and productivity. Research has demonstrated that manipulating fermentation conditions can significantly enhance the yield and optical purity of D-lactic acid.

Key strategies in fermentation process design include the careful selection of microbial strains, optimization of medium composition, and control of environmental parameters. For instance, studies on Lactobacillus delbrueckii have shown that employing anaerobic conditions, utilizing suitable neutralizing agents, and exploring alternative nitrogen sources can lead to substantial improvements in D-lactate production. nih.gov Under optimally combined fermentation conditions, a D-lactate titer as high as 133 g/L has been achieved, representing a 70.5% increase compared to control conditions. nih.gov

Productivity is another key metric in fermentation. High productivity rates have been reported for various microorganisms. For example, productivities exceeding 3.5 g/(L·h) have been achieved with certain strains, and a remarkable productivity of 5.25 g/(L·h) with a final titer of 189 g/L of D-lactic acid was attained in batch fermentation using Sporolactobacillus inulinus. researchgate.net Genetically engineered strains of Escherichia coli have also demonstrated high efficiency in converting glycerol to D-lactic acid with an optical purity greater than 99.9%. researchgate.net

Below is a table summarizing notable research findings in the fermentative production of D-lactic acid:

| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/(L·h)) | Optical Purity (%) |

| Lactobacillus delbrueckii | Glucose | Anaerobic Batch | 133 | - | - | >99 |

| Escherichia coli (engineered) | Glycerol | Microaerobic Two-Phase | - | - | >3.5 | >99.9 |

| Sporolactobacillus inulinus | Palmyra Palm Jaggery | Batch | 189 | - | 5.25 | - |

| Corynebacterium glutamicum (engineered) | Mineral Salt Medium | - | - | - | >3.5 | - |

Metabolic Pathway Analysis in D-Lactate Producing Microorganisms

Understanding the metabolic pathways in D-lactate producing microorganisms is fundamental to optimizing production. The stereospecificity of the lactate dehydrogenase enzyme is the primary determinant of the optical configuration of the lactic acid produced. nih.gov D-lactic acid is specifically synthesized from pyruvate by the action of D-lactate dehydrogenase. nih.gov

Metabolic engineering efforts often focus on redirecting carbon flux towards the desired D-lactate pathway while minimizing the formation of by-products. In Escherichia coli, for instance, this involves deleting genes responsible for competing pathways, such as those leading to the production of acetate, ethanol, and succinate. researchgate.net The general metabolic pathway in engineered E. coli for D-lactate production from glycerol involves the conversion of glycerol to pyruvate, which is then reduced to D-lactate by D-lactate dehydrogenase. researchgate.netresearchgate.net

Omics-based approaches, such as metabolomics and proteomics, have provided deeper insights into the cellular mechanisms governing D-lactate overproduction. In a study on Lactobacillus delbrueckii, metabolomic and proteomic analyses revealed that under optimized conditions, pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the transport of glucose and amino acids were all enhanced. nih.gov Conversely, ATP consumption for proton export and metabolic burden from stress responses were decreased, contributing to the significant improvement in D-lactate production. nih.gov These analyses help identify key metabolic nodes and regulatory elements that can be targeted for further strain improvement.

Enzymatic Biocatalysis for (R)-2-hydroxypropionate Synthesis and Resolution

Enzymatic biocatalysis offers a highly selective and efficient alternative to traditional chemical synthesis for producing enantiomerically pure compounds like (R)-2-hydroxypropionate. Enzymes, particularly dehydrogenases, can catalyze the stereospecific reduction of a keto acid precursor to the corresponding hydroxy acid with high enantiomeric excess. nih.gov This method is advantageous due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov

The synthesis of (R)-2-hydroxypropionate (D-lactic acid) can be achieved through the enzymatic reduction of pyruvate. This reaction is typically catalyzed by a D-lactate dehydrogenase, which utilizes a cofactor such as NADH. To ensure the continuous supply of the expensive cofactor, cofactor regeneration systems are often coupled with the main reaction. nih.gov

Enzyme Characterization and Directed Evolution for Enantioselectivity

The success of enzymatic synthesis hinges on the properties of the biocatalyst. Enzyme characterization is crucial to determine its substrate specificity, optimal reaction conditions (pH and temperature), and kinetic parameters. For enzymes involved in chiral synthesis, enantioselectivity is a key characteristic. researchgate.net

Directed evolution has emerged as a powerful tool to engineer enzymes with desired properties, including enhanced enantioselectivity, activity, and stability. nih.govnobelprize.org This process involves generating a library of enzyme variants through random mutagenesis or targeted mutations, followed by screening for improved performance. nih.gov For example, the stereospecificity of an L-lactate dehydrogenase has been successfully inverted to produce D-lactate by introducing specific mutations in the active site. researchgate.net This demonstrates the potential of directed evolution to tailor enzymes for the synthesis of specific stereoisomers.

Research has shown that even a few key amino acid substitutions can dramatically alter an enzyme's catalytic efficiency and substrate specificity. researchgate.net For instance, engineering of an (R)-2-hydroxyglutarate dehydrogenase resulted in a 100-fold higher catalytic efficiency for the reduction of 2-oxoadipate, a related dicarboxylic acid. researchgate.net Such strategies can be applied to D-lactate dehydrogenase to improve its efficacy in producing (R)-2-hydroxypropionate.

Bioreactor Configurations for Continuous or Batch Enzymatic Processes

The choice of bioreactor configuration is critical for the scalability and economic viability of enzymatic processes. Both continuous and batch processes can be employed, each with its own set of advantages and disadvantages. The design of the bioreactor must ensure adequate mass transfer, efficient mixing, and minimal shear stress on the enzyme. uminho.pt

Commonly used bioreactor configurations for enzymatic hydrolysis include Stirred Tank Bioreactors (STBR) and Membrane Bioreactors (MBR). uminho.pt STBRs provide good mixing but can sometimes lead to high shear stress, which may deactivate the enzyme. MBRs, on the other hand, allow for the retention and reuse of the enzyme, which is particularly beneficial when using expensive biocatalysts. uminho.pt

Immobilization of the enzyme on a solid support is a widely used strategy to enhance its stability and facilitate its separation from the reaction mixture, enabling its reuse in continuous or repeated batch processes. researchgate.net Different immobilization techniques can be employed, and the choice depends on the specific enzyme and reaction conditions. Pneumatically agitated bioreactors, such as bubble column and gas-lift bioreactors, are also being explored as energy-efficient alternatives to STBRs for enzymatic processes. uminho.pt

Advanced Separation and Purification Techniques for Stereoisomerically Pure this compound

Controlled Crystallization and Precipitation Phenomena

Controlled crystallization and precipitation are key unit operations for the purification of this compound. The solubility of calcium lactate is a critical factor influencing the efficiency of these processes. bme.hubme.hu

The addition of anti-solvents, such as ethanol, is a common strategy to induce the precipitation of calcium lactate from the fermentation broth or an aqueous solution. bme.hubme.hu The effectiveness of this method is influenced by factors like the concentration of ethanol, temperature, and the presence of impurities in the broth. bme.hu Research has shown that a significant increase in calcium lactate precipitation (over 50%) can be achieved by adding a sufficient amount of ethanol and adjusting the temperature. bme.hu

The presence of impurities in the fermentation broth can hinder the crystallization process and affect the purity of the final product. bme.hu Therefore, pre-treatment steps to remove these impurities are often necessary. An extraction-crystallization method using a phase-separating solvent has been developed to effectively remove impurities like pigments, proteins, and sugars, leading to a high-purity calcium lactate product. google.com This method involves mixing the calcium lactate solution with a solvent system (e.g., containing acetonitrile) to induce phase separation and subsequent crystallization of the purified product. google.com

The following table presents data on the removal of impurities using an extraction-crystallization method:

| Impurity | Removal Rate (%) |

| Pigment | 93 - 97 |

| Protein | 95 - 98 |

| Total Sugar | 92 - 98 |

Data compiled from a study on the extraction and purification of calcium lactate using a phase-separating solvent. google.com

By carefully controlling the parameters of crystallization and precipitation, it is possible to obtain stereoisomerically pure this compound that meets the stringent requirements for its various applications.

Chromatographic Resolution and Enrichment of the (R)-Enantiomer

The separation of enantiomers, a critical process in chemical synthesis and analysis, can be effectively achieved through chromatographic techniques. For 2-hydroxypropionic acid (lactic acid), direct chiral separation using high-performance liquid chromatography (HPLC) is a widely employed and highly efficient method. researchgate.net This approach relies on the formation of transient diastereomeric complexes between the analyte's functional groups and the chiral selectors of the stationary phase. researchgate.net

Several chiral stationary phases (CSPs) have proven effective for the resolution of lactic acid enantiomers. Macrocyclic antibiotics, such as teicoplanin and ristocetin, have demonstrated efficient separation in reversed-phase mode. researchgate.net For instance, at a column temperature of 25 °C, a teicoplanin-based CSP achieved a resolution (RS) of 1.9, while a ristocetin-based CSP yielded an RS of 1.7. researchgate.net The choice of CSP is crucial, as not all variations are equally effective; for example, teicoplanin aglycone CSP and its methylated version did not show the ability to separate lactic acid enantiomers under similar conditions. researchgate.net

The mobile phase composition and temperature also play significant roles in the separation efficiency. A common mobile phase consists of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate solution. researchgate.net Temperature can influence retention factors, resolution, and selectivity, requiring optimization for each specific CSP and mobile phase combination. researchgate.net

Gas chromatography (GC) combined with mass spectrometry (MS) offers another avenue for the separation and determination of lactic acid enantiomers. nih.gov This method often involves chiral derivatization, for instance, with l-menthol (B7771125) and acetyl chloride, to form diastereomers that can be separated on a standard GC column. nih.gov This technique has been successfully applied to analyze biological samples, such as mouse plasma. nih.gov

Table 1: Chromatographic Methods for Lactic Acid Enantiomer Resolution

| Method | Chiral Selector/Derivatizing Agent | Mobile/Stationary Phase Details | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC | Teicoplanin CSP | Reversed-phase; acetonitrile/0.03 mol/L ammonium acetate (85:15, v/v) | DAD (λ = 210 nm) | Efficient separation with RS = 1.9 at 25 °C. | researchgate.net |

| HPLC | Ristocetin CSP | Reversed-phase; acetonitrile/0.03 mol/L ammonium acetate (85:15, v/v) | DAD (λ = 210 nm) | Efficient separation with RS = 1.7 at 25 °C. | researchgate.net |

| HPLC/MS/MS | Chirobiotic Teicoplanin Aglycone Column | Varied acetic acid/triethylamine content and aqueous/organic ratio. | MS/MS | Rapid and sensitive separation of D- and L-lactic acid. | google.com |

| GC-MS | l-menthol and acetyl chloride (derivatization) | - | MS | Successful separation and determination in mouse plasma. | nih.gov |

| HPLC/MS/MS | Astec CHIROBIOTIC® R Chiral Column | Isocratic; 15% (v/v) 33.3 mM ammonium acetate in H2O and 85% acetonitrile | MS/MS | Reliable and reproducible quantification of L- and D-lactic acid in urine. | sigmaaldrich.com |

Membrane-Based Separation Processes and Efficiency Studies

Membrane-based separation has emerged as a promising, energy-efficient, and scalable technology for the resolution of chiral compounds, including the enantiomers of 2-hydroxypropionic acid. nih.gov This continuous process offers a significant advantage over traditional thermal separation methods. nih.gov Enantioselective membranes can operate through two primary mechanisms: facilitated transport and retarded transport, corresponding to "diffusion-selective" and "sorption-selective" membranes, respectively. nih.gov

The development of mixed matrix membranes (MMMs) has shown considerable potential for enhancing enantiomeric separation. nih.gov These membranes incorporate chiral fillers within a polymer matrix. For instance, a homochiral metal-organic framework (MOF), Zn–BLD, derived from L-lactic acid, when dispersed in a high-density polyethylene (B3416737) (HDPE) and paraffin (B1166041) matrix, created a membrane capable of enantiomeric resolution. nih.gov

Another innovative approach involves the use of homochiral polymers. A membrane fabricated from enantiopure S-poly(2,4-dimethyl-2-oxazoline) (S-PdMeOx) scaffolded by graphene oxide (GO) nanosheets has demonstrated high enantioselectivity. nih.gov This S-PdMeOx/GO membrane achieved a near-quantitative enantiomeric excess (ee) of 98.3 ± 1.7% for the separation of limonene (B3431351) enantiomers, highlighting the potential of such systems for chiral discrimination. nih.gov The efficiency of these membranes can be influenced by factors such as feed concentration and the choice of carrier solvent. nih.gov For the S-PdMeOx/GO membrane, a feed concentration of 0.01 mol L⁻¹ in ethanol was found to be optimal for achieving both high enantioselectivity and flux. nih.gov

Membrane technology is also utilized for the broader purification of lactic acid from fermentation broths, often as a preliminary step before chiral resolution. dtu.dkmdpi.comnih.gov Techniques like microfiltration, ultrafiltration, and nanofiltration are employed to remove impurities such as microbial cells, proteins, sugars, and salts. mdpi.comnih.govresearchgate.netresearchgate.net The choice of membrane and operating conditions, such as pH, significantly impacts the recovery and purity of the lactic acid. dtu.dk For instance, nanofiltration can effectively reject residual sugars and ions while allowing lactic acid to pass through, although some losses of lactic acid can occur. mdpi.comnih.gov

Table 2: Efficiency of Membrane-Based Separation of Lactic Acid and Chiral Molecules

| Membrane Type | Separation Target | Key Findings | Reference |

|---|---|---|---|

| Zn–BLD/HDPE mixed matrix membrane | Enantiomers | Retained 86 wt% of the Zn–BLD fillers, demonstrating potential for chiral resolution. | nih.gov |

| S-PdMeOx/GO composite membrane | Limonene enantiomers | Achieved 98.3 ± 1.7% enantiomeric excess with a flux of 0.32 mmol m⁻² h⁻¹. | nih.gov |

| Nanofiltration (NF) | Lactic acid from fermentation broth | High rejection of residual sugars (63-100%) and ions (>50%), with lactic acid losses of 2.5-22.4%. | mdpi.comnih.gov |

| Microfiltration (MF) | Microbial cells from fermentation broth | Efficiently separated microbial cells with permeate flow flux ranging from 103.8 to 263.3 L/m²/h. | mdpi.comnih.gov |

| Hybrid UF-NF-IEX-VE process | Lactic acid from fermentation broth | Produced lactic acid with a high purity of >99.5%. | researchgate.net |

In Depth Analytical and Structural Elucidation of Calcium R 2 Hydroxypropionate

Spectroscopic Characterization for Molecular Structure and Bonding

Spectroscopic techniques are instrumental in elucidating the molecular structure and bonding within Calcium (R)-2-hydroxypropionate. Vibrational and nuclear magnetic resonance spectroscopies provide detailed insights into the functional groups, stereochemistry, and purity of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the conformational structure of molecules.

FTIR Spectroscopy:

The FTIR spectrum of a related compound, calcium lactate (B86563), reveals characteristic absorption bands. A broad peak observed around 3642 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. nist.govresearchgate.net The presence of water molecules on the surface of the powder can also contribute to a broad O-H stretching band, typically seen around 3420-3424 cm⁻¹. researchgate.net The asymmetric and symmetric stretching modes of the carboxylate group (COO⁻) are expected to appear in the spectrum. For instance, in a similar calcium-containing compound, these have been observed at 1625 cm⁻¹ and 1417 cm⁻¹, respectively. researchgate.net Carbonate groups, if present as impurities, would show characteristic peaks between 1460 cm⁻¹ and 1530 cm⁻¹. researchgate.net

Raman Spectroscopy:

A representative table of expected FTIR and Raman vibrational modes for a calcium carboxylate compound is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Hydroxyl (O-H) | Stretching | ~3642 | FTIR |

| Carboxylate (COO⁻) | Asymmetric Stretching | ~1625 | FTIR |

| Carboxylate (COO⁻) | Symmetric Stretching | ~1417 | FTIR |

| Silicate (B1173343) (Si-O) | Symmetric Stretching | 908 - 968 | Raman |

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and assessing the purity of chiral molecules like this compound. While specific NMR data for this compound were not found in the provided search results, the principles of NMR analysis can be described.

Proton (¹H) and Carbon-13 (¹³C) NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom in the (R)-2-hydroxypropionate ligand. The chemical shifts, coupling constants, and integration of the signals would confirm the connectivity of the atoms and the relative number of protons.

Crucially, for stereochemical assignment, advanced NMR techniques such as chiral derivatizing agents or chiral solvating agents could be employed. These methods would induce diastereomeric interactions, leading to separate NMR signals for the (R) and (S) enantiomers, allowing for their differentiation and the determination of enantiomeric excess. High-resolution NMR is also a powerful method for identifying and quantifying impurities, thus confirming the purity of the compound.

Crystallographic and Morphological Investigations at the Nanoscale

The crystalline structure and morphology of this compound at both the micro and nano levels are critical for understanding its physical properties. X-ray diffraction and electron microscopy are the primary techniques used for these investigations.

X-ray Diffraction (XRD) for Crystal System, Unit Cell, and Enantiomeric Form Identification

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. The diffraction pattern obtained from an XRD experiment provides information about the crystal system, unit cell dimensions, and can help in identifying the specific enantiomeric form.

For calcium-containing compounds, XRD is routinely used to identify the crystal phases present. For instance, in the study of calcium carbonate, XRD patterns were used to distinguish between the calcite and aragonite polymorphs. researchgate.net Similarly, for calcium phosphates, XRD can differentiate between various phases like hydroxyapatite (B223615) and octacalcium phosphate (B84403). psu.edunist.gov The XRD pattern of a crystalline powder of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles, which would be characteristic of its crystal structure. By indexing these peaks, the crystal system (e.g., monoclinic, orthorhombic) and the unit cell parameters (a, b, c, α, β, γ) can be determined.

Electron Microscopy (SEM, TEM) for Micro- and Nano-Morphology, Size, and Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, size, and distribution of particles at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. For this compound powder, SEM analysis would reveal the shape of the individual crystals or agglomerates, their size distribution, and surface texture. This information is crucial for understanding the material's bulk properties.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to observe the internal structure of materials. TEM images can reveal the crystal lattice, defects, and the size and shape of individual nanocrystals. In the context of calcium-containing materials, TEM has been used to confirm the core-shell structure of microcapsules and to characterize nano-calcium carbonate with particle sizes of 10-20 nm. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Detailed Atomic Arrangement and Coordination Chemistry

For a definitive determination of the three-dimensional atomic arrangement and coordination chemistry, Single Crystal X-ray Diffraction (SCXRD) is the gold standard. This technique requires a single, well-ordered crystal of the compound.

The diffraction data collected from a single crystal of this compound would allow for the precise determination of the positions of all atoms (including hydrogen atoms with sufficient data quality) within the unit cell. This would reveal the exact coordination environment of the calcium ion, including the number of coordinating oxygen atoms from the carboxylate and hydroxyl groups of the lactate ligands and any water molecules that may be present in the crystal structure. The bond lengths and angles between all atoms would also be accurately determined. For instance, studies on other calcium compounds like calcium deuteride (B1239839) have successfully determined the crystal structure and the coordination of the calcium ions using single-crystal X-ray or neutron diffraction. researchgate.net

Thermal and Chiral Purity Assessment Techniques

The comprehensive characterization of this compound, a chiral compound, necessitates a suite of advanced analytical techniques to confirm its identity, structure, and purity. This includes evaluating its thermal behavior, quantifying its stereoisomeric purity, and verifying its elemental composition.

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for investigating the physicochemical properties of this compound as a function of temperature. These methods provide insights into phase transitions, thermal stability, and decomposition mechanisms. tainstruments.com

This compound is commonly found in a hydrated form, most often as Calcium lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O). researchgate.netresearchgate.netrjpbcs.com The thermal decomposition of this compound is a multi-stage process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For calcium lactate pentahydrate, the TGA curve typically shows distinct mass loss steps:

Dehydration: The initial mass loss corresponds to the removal of water molecules of hydration. This process generally converts the pentahydrate form into an anhydrous state. rjpbcs.com

Decomposition: Following dehydration, the anhydrous calcium lactate decomposes. This phase is complex and can involve the formation of intermediates. researchgate.net A significant decomposition step leads to the formation of calcium carbonate (CaCO₃). researchgate.net

Decarbonization: At higher temperatures, the calcium carbonate intermediate decomposes further, releasing carbon dioxide and leaving a final residue of calcium oxide (CaO). researchgate.netrjpbcs.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing endothermic and exothermic transitions.

Endothermic Peaks: The DSC curve for calcium lactate pentahydrate shows endothermic peaks corresponding to the energy absorbed during dehydration and subsequent decomposition stages. The melting of the anhydrous form is also observed as a sharp endothermic event. rjpbcs.commpg.de For instance, one study observed a rapid decrease in the TG-DTA curve between 200-400 °C, attributed to the melting point of calcium lactate at approximately 240 °C. rjpbcs.com Another major endothermic peak at higher temperatures (e.g., 600-800 °C) signifies the decarbonation of calcium carbonate. rjpbcs.comresearchgate.net

The precise temperatures of these transitions can vary depending on factors like heating rate and atmospheric conditions. researchgate.net Studies have shown that the thermal decomposition of calcium lactate generally occurs in three main processes: dehydration, elimination of organic moieties, and decarbonization. researchgate.net

Table 1: Typical Thermal Decomposition Stages of Calcium Lactate Pentahydrate

| Stage | Process | Typical Temperature Range (°C) | Technique | Observation |

| 1 | Dehydration | 100 - 200 | TGA / DSC | Mass loss corresponding to water molecules; Endothermic peak. rjpbcs.comcanada.ca |

| 2 | Melting/Decomposition | 200 - 400 | TGA / DSC | Significant mass loss; Endothermic peak indicating melting and breakdown of the lactate structure. rjpbcs.com |

| 3 | Decarbonization | 600 - 800 | TGA / DSC | Mass loss due to CO₂ release; Endothermic peak corresponding to CaCO₃ decomposition to CaO. researchgate.netrjpbcs.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of chiral compounds. To determine the enantiomeric purity of this compound, a chiral HPLC method is employed to separate and quantify the (R)- and (S)-lactate enantiomers. nih.gov The result of this analysis is used to calculate the enantiomeric excess (ee), which is a measure of the purity of the desired (R)-enantiomer. heraldopenaccess.usneliti.com

The separation is achieved using a Chiral Stationary Phase (CSP). CSPs are packed into HPLC columns and create a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. nih.gov

Key components of a chiral HPLC method for lactate enantiomers include:

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for separating lactic acid enantiomers. Polysaccharide-based and macrocyclic antibiotic-based columns are common. Examples include:

Astec CHIROBIOTIC® R: A teicoplanin-based macrocyclic glycopeptide CSP well-suited for separating hydrophilic acids like lactate. sigmaaldrich.comlabcluster.comgoogle.com

Chiralpak® IG: A polysaccharide-based CSP. jst.go.jp

Cyclodextrin-based columns: These have also been used for the enantioseparation of various compounds. nih.govneliti.com

Mobile Phase: The composition of the mobile phase is optimized to achieve the best separation (resolution). It often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. google.commdpi.com

Detection: A standard UV detector is often sufficient for detection. nih.gov For higher sensitivity and specificity, especially in complex biological samples, HPLC can be coupled with a mass spectrometer (LC-MS/MS). sigmaaldrich.comlabcluster.comgoogle.com

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer) ] x 100

A high % ee value confirms the chiral purity of the this compound.

Table 2: Example Parameters for Chiral HPLC Separation of Lactate Enantiomers

| Parameter | Description |

| Column | Astec CHIROBIOTIC® R, Chiralpak® IG, or other suitable CSP. sigmaaldrich.comjst.go.jp |

| Mobile Phase | Isocratic or gradient mixture of solvents like acetonitrile, methanol, and aqueous buffers (e.g., with acetic acid/triethylamine). google.com |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV or Mass Spectrometry (MS). labcluster.comnih.gov |

| Quantification Range | Methods have been developed to quantify L-lactic acid (the S-isomer) from 2–400 µmol/L and D-lactic acid (the R-isomer) from 0.5–100 µmol/L. sigmaaldrich.comlabcluster.com |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Composition and Trace Analysis

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful and highly sensitive technique for determining the elemental composition of a sample. youtube.com For this compound, ICP-OES is primarily used for two critical purposes:

Confirming Elemental Composition: It accurately quantifies the concentration of calcium, verifying that it is present in the correct stoichiometric amount relative to the lactate anions.

Trace Analysis: It can detect and quantify trace elemental impurities, which is crucial for pharmaceutical-grade materials. thermofisher.com

The principle of ICP-OES involves introducing the sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 10,000 K). youtube.com The intense heat excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is directly proportional to the concentration of each element. youtube.comanalysis.rs

For analysis, a solid sample of this compound must first be digested and dissolved, usually with high-purity acids like nitric acid, to create a clear solution for introduction into the plasma. nih.govresearchgate.net The instrument is calibrated using certified standard solutions of the elements of interest. analysis.rs

ICP-OES offers excellent performance for analyzing calcium and potential metallic contaminants. Method validation typically ensures good linearity (R² > 0.999), precision (RSD < 5%), and recovery (90-110%). nih.gov This technique confirms the identity and purity of the compound from an elemental perspective, complementing the structural and chiral information obtained from other methods. nih.govacs.org

Table 3: General Instrumental Parameters for ICP-OES Analysis

| Parameter | Typical Setting | Purpose |

| RF Power | 1150 - 1400 W | Generates and sustains the argon plasma. analysis.rs |

| Plasma Gas Flow | 10 - 15 L/min | Forms the main body of the plasma. |

| Nebulizer Gas Flow | 0.5 - 1.0 L/min | Creates an aerosol from the liquid sample for introduction into the plasma. analysis.rs |

| Sample Uptake Rate | 1 - 2 mL/min | Controls the rate at which the sample is introduced. |

| Viewing Mode | Axial and/or Radial | Axial view provides higher sensitivity for trace elements, while radial view is better for higher concentration elements like calcium. analysis.rs |

Integration of Calcium R 2 Hydroxypropionate in Advanced Materials Science and Engineering

Role as a Precursor in Biodegradable Polymer Chemistry

The primary role of Calcium (R)-2-hydroxypropionate in polymer chemistry is as a precursor to optically active D-lactic acid. nih.gov This monomer is the fundamental building block for poly(D-lactic acid) (PDLA), a biodegradable polyester (B1180765) with specific properties that are distinct from its more common counterpart, poly(L-lactic acid) (PLLA).

The industrial production of high-molecular-weight polylactic acid (PLA) predominantly utilizes a two-step process involving ring-opening polymerization (ROP). nih.govnih.gov In this method, lactic acid is first converted into its cyclic dimer, known as lactide. mdpi.com this compound serves as a source for (R)-lactic acid (D-lactic acid), which is then dimerized to form D-lactide. nih.govmdpi.com

The subsequent ROP of this enantiomerically pure D-lactide, often initiated by catalysts such as tin octoate, yields poly(D-lactic acid) (PDLA), an optically active polymer. nih.gov The ability to synthesize enantiomerically pure PDLA is critical, as the stereochemistry of the polymer backbone dictates its crystalline structure, thermal properties, and degradation behavior. scientific.netmdpi.com This controlled synthesis allows for the production of PLA with predictable characteristics, which is essential for specialized applications. Copolymers can also be created by polymerizing D-lactide with other cyclic esters, such as glycolide (B1360168) or ε-caprolactone, to further tailor the material's properties. nih.gov

One of the most effective strategies for enhancing the material properties of PLA is through stereocomplexation. frontiersin.orgnih.gov This phenomenon occurs when enantiomeric polymer chains of PLLA and PDLA are blended. The PDLA, synthesized from the this compound precursor, interacts with PLLA through strong intermolecular hydrogen bonding between the L-lactyl and D-lactyl units. frontiersin.orgnih.gov

This interaction leads to the formation of a unique and highly ordered crystalline structure known as a stereocomplex (SC). acs.orgresearchgate.net The formation of SC crystals significantly alters the polymer's microstructure, resulting in a more tightly packed chain arrangement compared to the crystal structures of pure PLLA or PDLA, which are known as homocrystals (HC). frontiersin.orgnih.gov Process conditions, such as thermal annealing at specific temperatures, can be precisely controlled to promote the transition from homocrystalline to stereocomplex structures, thereby allowing for fine-tuning of the material's internal architecture and final properties. nih.gov

The incorporation of (R)-lactate units, in the form of PDLA, into a PLLA matrix has a profound impact on the resulting material's properties. The formation of stereocomplex crystals leads to significant improvements in thermal stability, with the melting temperature (Tm) of stereocomplex PLA being approximately 50°C higher than that of PLLA or PDLA alone. frontiersin.orgnih.gov

The degradation kinetics are also heavily influenced by the stereochemical composition. The highly packed structure of the stereocomplex is more resistant to hydrolytic degradation than the amorphous or homocrystalline regions of the polymer. frontiersin.orgmdpi.com The rate of degradation is dependent on factors such as the initial molecular weight, crystallinity, and the surrounding environment's temperature and pH. mdpi.comresearchgate.net Generally, the presence of D-isomers in PLLA can alter the crystallinity; small amounts can increase the crystallization rate by acting as nucleating agents, while amounts greater than ~6% can lead to a more amorphous and thus faster-degrading material if stereocomplexation does not occur. mdpi.com However, in a 1:1 PLLA/PDLA blend, the resulting high degree of stereocomplex crystallinity enhances resistance to degradation. frontiersin.org

Table 1: Effect of (R)-Lactate (PDLA) Content on PLA Properties

This table represents generalized findings from multiple sources.

| Property | PLLA (0% D-Lactate) | PLLA/PDLA Blend (Low % D-Lactate) | Stereocomplex PLA (Approx. 50% D-Lactate) |

| Melting Temp (Tm) | ~170-180°C | Variable, may decrease slightly | ~220-230°C frontiersin.orgnih.gov |

| Crystallinity | Semi-crystalline (Homocrystals) | Can be amorphous or semi-crystalline | Highly Crystalline (Stereocomplex) researchgate.net |

| Thermal Stability | Moderate | Moderate | High nih.gov |

| Hydrolytic Degradation Rate | Moderate | Can be faster (if amorphous) | Slower frontiersin.orgmdpi.com |

| Mechanical Strength | Good | Variable | Enhanced researchgate.net |

Development of Advanced Composite Materials

Beyond its role as a precursor, calcium lactate (B86563) itself can be directly incorporated into polymers as a filler or reinforcing agent to create advanced composite materials with tailored functionalities for a range of applications.

Calcium lactate can be used as a renewable filler to enhance the mechanical properties of thermoplastic polymers. tci-thaijo.org In the fabrication of these composites, calcium lactate particles are melt-mixed with a polymer matrix, such as polypropylene (B1209903) (PP) or PLA itself. The inclusion of calcium lactate as a particulate filler has been shown to increase the stiffness of the resulting composite material. tci-thaijo.org

Research on polypropylene composites demonstrated that increasing the content of calcium lactate leads to a corresponding increase in the tensile and flexural moduli. tci-thaijo.org However, the ultimate strength and toughness may peak at an optimal loading level. One study found that the highest tensile strength, flexural strength, and impact strength were achieved at a 10 wt% loading of calcium lactate. tci-thaijo.org The addition of calcium lactate can also act as a nucleating agent, promoting crystallization at higher temperatures and resulting in a finer spherulite structure, which can contribute to improved mechanical performance. tci-thaijo.org

Table 2: Research Findings on Mechanical Properties of Calcium Lactate (CL) Reinforced Polypropylene (PP)

Data derived from a study on PP composites. tci-thaijo.org

| CL Content (wt%) | Tensile Modulus | Flexural Modulus | Elongation at Break | Impact Strength |

| 0 | Baseline | Baseline | Baseline | Baseline |

| 10 | Increased | Increased | Decreased | Highest Value |

| 20 | Further Increased | Further Increased | Further Decreased | Decreased from 10% peak |

| 30 | Further Increased | Further Increased | Further Decreased | Decreased from 10% peak |

| 40 | Highest Value | Highest Value | Lowest Value | Decreased from 10% peak |

Nanofiber scaffolds, which mimic the extracellular matrix structure, are of great interest in materials science and tissue engineering. nih.gov Techniques such as electrospinning are commonly used to produce these scaffolds from a variety of biodegradable polymers, including polycaprolactone (B3415563) (PCL) and PLA. nih.govnih.gov

Calcium lactate can be integrated into these nanofibrous structures to enhance their properties. nih.gov One novel method involves electrospinning a composite solution containing a polymer (like PCL), cellulose (B213188) acetate (B1210297), and lactic acid. Subsequent treatment of the nanofiber mat with a calcium hydroxide (B78521) solution converts the lactic acid and cellulose acetate in situ into calcium lactate and cellulose, respectively. nih.gov This process creates a scaffold with embedded bioactive molecules and biopolymers, which has been shown to significantly improve the material's physicochemical properties. nih.gov The incorporation of calcium-based compounds into nanofiber scaffolds can also create gradients in stiffness and mineral content, which is a key strategy in designing materials for complex applications like interfacing with biological systems. nih.govscispace.com

Investigation of Interfacial Adhesion and Load Transfer Mechanisms in Composites

The performance of composite materials hinges on the effectiveness of the interface between the matrix and the reinforcement phase. Efficient stress transfer from the polymer matrix to the filler is crucial for achieving desirable mechanical properties. deakin.edu.au In composites incorporating this compound, the interfacial adhesion and subsequent load transfer mechanisms are governed by the chemical and physical interactions between the calcium salt and the polymer matrix.

Several factors influence the interfacial adhesion in such composites. The compatibility between the hydrophilic nature of the calcium salt and the often hydrophobic polymer matrix is a primary consideration. Surface treatments or the use of coupling agents can significantly enhance this compatibility. For instance, silane (B1218182) coupling agents have been shown to improve interfacial adhesion in composites containing calcium carbonate by potentially forming chemical bonds with both the filler surface and the polymer matrix. atlantis-press.com Similarly, in polylactic acid (PLA) composites, chemical treatments can create better impregnation of the matrix into the fiber and reduce interfacial voids, leading to more efficient load transfer. mdpi.com

The load transfer mechanism in particle-reinforced composites involves the matrix deforming and transferring shear stress to the filler particles. The efficiency of this transfer is directly related to the quality of the interfacial bond. bohrium.com A weak interface can lead to premature failure through mechanisms like debonding, where the matrix pulls away from the filler particles under stress. bohrium.com Conversely, a strong interface allows the filler to carry a significant portion of the load, enhancing the composite's strength and stiffness. pilemedic.com

The table below summarizes key factors that influence the interfacial characteristics in polymer composites, which are applicable to systems containing this compound.

| Factor | Influence on Interfacial Adhesion & Load Transfer |

| Filler-Matrix Compatibility | Chemical similarity or the use of coupling agents improves wetting and bonding, enhancing stress transfer. atlantis-press.commdpi.com |

| Particle Size and Shape | Smaller, more uniform particles generally offer a larger surface area for interaction. Irregular shapes can create mechanical interlocking. mdpi.commdpi.com |

| Filler Dispersion | Agglomeration of particles creates stress concentration points and weak spots, hindering effective load transfer. Homogeneous dispersion is critical. mdpi.com |

| Surface Modification | Treatments (e.g., with silanes, plasmas) can introduce functional groups that form covalent or strong secondary bonds with the matrix, significantly improving adhesion. deakin.edu.auatlantis-press.com |

| Matrix Properties | The ability of the polymer to wet the filler surface and its inherent mechanical properties are fundamental to forming a strong bond. lbl.gov |

Ultimately, a comprehensive understanding of the fiber-matrix interface is essential for designing and manufacturing polymer composites with suitable mechanical performance. deakin.edu.au Tailoring the interfacial properties allows for the effective utilization of fillers like this compound to reinforce advanced materials.

Novel Functional Materials and Emerging Technologies

Chirality, or the property of a molecule being non-superimposable on its mirror image, gives rise to unique interactions with polarized light, a phenomenon known as optical activity. mdpi.comsoton.ac.uk Materials derived from this compound inherit the intrinsic chirality of the (R)-2-hydroxypropionate anion, which is the conjugate base of (R)-lactic acid. This makes them candidates for the development of novel chiroptical materials.

The primary manifestation of chirality in optics is circular dichroism (CD), which is the differential absorption of left- and right-circularly polarized light. researchgate.net Enantiomerically pure α-hydroxycarboxylic acids, such as lactic acid, exhibit distinct CD spectra. nih.gov The specific configuration, (R) or (S), determines the sign and features of the CD spectrum, allowing for the identification and characterization of the chiral nature of the material. For example, studies on chiral hydroxycarboxylic acids in aqueous solutions show characteristic CD signals in the UV wavelength range. nih.gov

The table below presents a conceptual summary of the chiroptical properties and their significance in materials derived from (R)-2-hydroxypropionate.

| Property | Description | Significance in (R)-2-hydroxypropionate Materials |

| Optical Rotation | The rotation of the plane of linearly polarized light as it passes through a chiral medium. mdpi.com | A fundamental property confirming the material's chirality, dependent on the concentration of the chiral species and the light's wavelength. |

| Circular Dichroism (CD) | The differential absorption of left- and right-circularly polarized light. researchgate.net | Provides a spectral fingerprint of the chiral center. The (R)-configuration will have a CD spectrum that is the mirror image of the (S)-configuration. |

| Anisotropy Factor (g-factor) | A measure of the strength of the chiroptical effect, defined as the ratio of the CD to the total absorbance. researchgate.net | Quantifies the efficiency of the chiral interaction; can be enhanced by incorporating the chiral molecule into engineered nanostructures. |

The development of materials with tailored chiroptical properties is a burgeoning field, with potential applications in circularly polarized light detectors, enantiospecific sensing, and spintronics. mdpi.comresearchgate.net The use of a readily available chiral building block like this compound offers a pathway to creating these advanced functional materials.

This compound serves as a valuable precursor in the synthesis of more complex, multi-anionic calcium compounds due to its solubility in aqueous solutions, which allows it to be a ready source of calcium ions (Ca²⁺). patsnap.com In solution, the compound dissociates into calcium cations and (R)-2-hydroxypropionate anions. patsnap.com This availability of Ca²⁺ ions allows for their participation in precipitation or substitution reactions to form new materials.

A prime example of this application is in the formation of calcium phosphate-based materials, such as hydroxyapatite (B223615) (Ca₅(PO₄)₃(OH)), a major component of bone. When a solution containing this compound is mixed with a solution containing phosphate (B84403) ions, the calcium and phosphate ions can combine to form a precipitate of calcium phosphate. patsnap.com The lactate ions remain in the solution or can be washed away. This method provides a controlled way to synthesize biocompatible calcium phosphate ceramics.

Another application lies in the creation of composite materials where the calcium ion acts as a cross-linking agent. For instance, in the synthesis of calcium alginate composites, a solution of sodium alginate is added to a calcium chloride solution. mdpi.com The Ca²⁺ ions displace the Na⁺ ions and form cross-links between the alginate polymer chains, creating a gel or bead structure. patsnap.commdpi.com this compound can similarly be used as the calcium source in such processes. The synthesis involves dropping a sodium alginate solution into the calcium salt solution, causing the formation of calcium alginate beads as the Ca²⁺ ions coordinate with the polymer. mdpi.com

The characteristics of the final multi-anionic or composite material depend on the reaction conditions, as summarized in the table below.

| Parameter | Effect on Synthesis | Resulting Material Property |

| Precursor Concentration | Affects the rate of reaction and the size of the resulting particles or structure. | Influences crystallinity, particle size distribution, and porosity. |

| pH of Solution | Can alter the charge and stability of reacting species (e.g., phosphate ions, polymer chains). | Determines the specific phase of calcium phosphate formed; affects the degree of cross-linking in polymers. |

| Temperature | Influences reaction kinetics and the solubility of the product. | Affects the rate of crystal growth and the final morphology of the material. |

| Stirring/Agitation | Ensures homogeneous mixing of reactants and prevents agglomeration of the product. mdpi.com | Leads to more uniform particle size and composition. |

By leveraging the solubility and reactivity of this compound, researchers can design and synthesize a variety of advanced functional materials, from bioceramics to polymer composites, with tailored properties.

Calcium oxide (CaO) is a well-known solid base catalyst used in a variety of chemical transformations. The catalytic activity of CaO is highly dependent on its physical properties, such as surface area, particle size, and the number of basic sites, which are in turn influenced by the precursor material and the preparation method. researchgate.net The thermal decomposition of this compound represents a viable route to produce catalytically active CaO.

The decomposition process involves heating the calcium salt to a sufficiently high temperature in the presence of air or an inert atmosphere. This process thermally breaks down the (R)-2-hydroxypropionate anion, driving off volatile products like carbon dioxide and water, leaving behind solid calcium oxide. The general reaction for a calcium carboxylate, for example, first yields calcium carbonate (CaCO₃), which upon further heating decomposes to CaO and CO₂.

The choice of the precursor salt has a significant impact on the morphology and, consequently, the catalytic performance of the resulting CaO. Studies comparing CaO derived from different calcium salts (e.g., hydroxide, carbonate, oxalate, formate) have shown that the nature of the anion and the decomposition pathway affect the final catalyst's properties. researchgate.net For instance, precursors that decompose at lower temperatures or through pathways that generate more porous structures can yield CaO with a higher surface area, which generally leads to enhanced catalytic activity.

The catalytic performance of CaO derived from this compound would be evaluated in reactions such as transesterification (for biodiesel production), aldol (B89426) condensation, or other base-catalyzed reactions. The effectiveness of the catalyst is typically measured by the reaction conversion and selectivity towards the desired product.

The table below outlines the key relationships between the precursor, the resulting CaO properties, and its catalytic performance.

| Parameter | Description | Impact on Catalytic Performance |

| Precursor Salt | This compound | The organic nature and decomposition pathway influence the final morphology of the CaO. researchgate.net |

| Decomposition Temperature | The temperature at which the salt is calcined to form CaO. | Affects the degree of crystallinity, particle size (sintering at high temps), and surface area. |

| Surface Area | The total exposed surface of the CaO particles per unit mass. | A higher surface area generally provides more active sites for the reaction, increasing the reaction rate. researchgate.net |

| Basicity | The number and strength of basic sites on the CaO surface. | Directly correlates with catalytic activity in base-catalyzed reactions. |

By carefully controlling the thermal decomposition of this compound, it is possible to produce CaO catalysts with optimized properties for specific industrial applications.

Biochemical and Fermentation Process Dynamics Relevant to Calcium R 2 Hydroxypropionate

Microbial Interactions and D-Lactate Metabolism

The production of optically pure D-lactic acid, the precursor to Calcium (R)-2-hydroxypropionate, is a biologically driven process contingent on specific microbial metabolic activities. The chirality of the resulting lactic acid is determined by the enzymatic machinery of the microorganisms involved and the environmental conditions of the fermentation.

Molecular Mechanisms of D-Lactate Production and Enantiomeric Conversion by Microorganisms

Microorganisms produce D-lactic acid primarily through the fermentation of carbohydrates. The central pathway involves the reduction of pyruvate (B1213749), a key intermediate in glycolysis, to D-lactate. This reaction is catalyzed by a specific enzyme, D-lactate dehydrogenase. nih.govnih.gov Various bacterial species, including many within the Lactobacillus genus, are known to produce D-lactate. nih.gov For instance, Lactobacillus delbrueckii subsp. bulgaricus is notable for converting over 90% of pyruvate into D-lactate. ebi.ac.uk

Beyond direct production, some microorganisms possess the ability to interconvert lactate (B86563) enantiomers. This process, known as racemization, can be catalyzed by an enzyme called lactate racemase. This enzymatic activity can alter the enantiomeric purity of the final product. The racemization of L-lactic acid to D-lactic acid by certain non-starter lactic acid bacteria (NSLAB) has been identified as a key factor in the formation of calcium lactate crystals in aged cheeses. wisc.eduresearchgate.net

Another, less common, metabolic route for D-lactate production is the glyoxalase pathway. nih.gov This pathway detoxifies methylglyoxal, a byproduct of glycolysis, by converting it into D-lactate through sequential enzymatic reactions. nih.gov While L-lactic acid is the common enantiomer in human metabolism, D-lactic acid is primarily a product of microbial activity. nih.gov

Role of Specific Lactate Dehydrogenases (LDH) in Chiral Product Formation

The stereospecificity of lactic acid produced during fermentation is almost entirely dependent on the lactate dehydrogenase (LDH) enzymes present in the microorganism. nih.gov These enzymes are oxidoreductases that catalyze the reversible conversion of pyruvate to lactate. nih.gov There are two primary types of LDH, each with distinct stereospecificity:

D-Lactate Dehydrogenase (D-LDH) (EC 1.1.1.28): This enzyme specifically catalyzes the production of D-lactic acid. nih.gov Organisms that exclusively contain D-LDH, such as Lactobacillus bulgaricus, are ideal for producing optically pure D-lactate. ebi.ac.uk

L-Lactate Dehydrogenase (L-LDH) (EC 1.1.1.27): This enzyme is responsible for the synthesis of L-lactic acid. nih.govnih.gov

Many lactic acid bacteria (LAB) possess one or both of these enzymes. nih.gov The presence of only D-LDH leads to homofermentative production of D-lactate. Conversely, organisms with only L-LDH produce L-lactate. Some microbes contain both D-LDH and L-LDH, resulting in the production of a racemic or near-racemic mixture of both enantiomers, which can reduce the optical purity of the final product. nih.gov The absolute stereospecificity of these enzymes is remarkable; for instance, porcine heart L-LDH has been shown to have a non-stereospecific transfer frequency of less than one in 10 million. researchgate.net

Genetic engineering has been employed to control the chiral output. Strains of Escherichia coli, which naturally produce a mix of lactate isomers, have been engineered to produce D-lactic acid with over 99.9% optical purity by deleting native LDH genes and introducing a gene for D-LDH from a lactic acid bacterium. nih.govasm.org

| Enzyme | EC Number | Function | Product Chirality | Example Organisms |

|---|---|---|---|---|

| D-Lactate Dehydrogenase | 1.1.1.28 | Catalyzes the conversion of pyruvate to D-lactate. nih.gov | D-(-)-Lactate | Lactobacillus delbrueckii subsp. bulgaricus, Leuconostoc mesenteroides. ebi.ac.uknih.gov |

| L-Lactate Dehydrogenase | 1.1.1.27 | Catalyzes the conversion of pyruvate to L-lactate. nih.gov | L-(+)-Lactate | Most mammalian tissues, Lactococcus lactis. nih.govnih.gov |

| Lactate Racemase | N/A | Catalyzes the interconversion between D- and L-lactate. wisc.edu | D/L-Lactate Mixture | Lactobacillus curvatus. researchgate.net |

Impact of Fermentation Conditions on Microbial Community Structure and Chiral Balance

Fermentation is a dynamic process where environmental conditions critically influence the composition of the microbial community and, consequently, the metabolic end-products. mdpi.com Key parameters such as pH, temperature, and substrate availability can be manipulated to steer the fermentation towards the desired chiral outcome. biorxiv.org

pH: The pH of the fermentation medium is a crucial control parameter. Maintaining a lower pH (e.g., 5.0) can create a selective pressure that favors the growth of acid-tolerant species like Lactobacillus. biorxiv.org In studies on fermenting dairy coproducts, operating a bioreactor at a pH of 5.0 resulted in the exclusive production of D-lactate, which was correlated with a microbial community dominated by Lactobacillus species. biorxiv.org In contrast, a higher pH of 6.5 led to a mixed DL-lactate output, with a higher abundance of Streptococcus and Enterococcus spp. biorxiv.org

Temperature: Temperature affects microbial growth rates and enzymatic activities. Fermentation at elevated temperatures (e.g., 44-50°C) can select for thermotolerant microorganisms, which may have different LDH specificities. mdpi.combiorxiv.org In some systems, increasing the temperature to 50°C has been shown to enhance lactic acid yields by reducing the abundance of competing organisms. mdpi.com The interaction between pH and temperature is also significant; the highest D-lactate production rates have been achieved by optimizing both parameters simultaneously. biorxiv.org

Microbial Community Dynamics: In open or non-sterile fermentation systems, a complex microbial community exists. The competition and succession within this community determine the final product profile. mdpi.comfrontiersin.org For example, in the fermentation of Baijiu, the population of lactic acid bacteria increases significantly in summer, leading to higher lactic acid accumulation. mdpi.com Inoculating a fermentation with specific strains, such as Pediococcus pentosaceus or Lactiplantibacillus plantarum, can significantly alter the metabolic pathways and the final concentration of organic acids. frontiersin.orgfrontiersin.org

| Fermentation Condition | Parameter Value | Effect on Microbial Community | Impact on Lactate Chirality |

|---|---|---|---|

| pH | 5.0 | Favors dominance of Lactobacillus spp. biorxiv.org | Exclusive D-lactate production. biorxiv.org |

| pH | 6.5 | Favors Streptococcus spp. and Enterococcus spp. biorxiv.org | Mixed DL-lactate production. biorxiv.org |

| Temperature | 44°C (at pH 5.0) | Optimizes kinetics for dominant D-lactate producers. biorxiv.org | Highest volumetric D-lactate production rate. biorxiv.org |

| Temperature | 13°C (cheese aging) | Promotes growth of racemizing NSLAB (e.g., L. curvatus). researchgate.net | Increased D(-)-lactate concentration, leading to a racemic mixture. researchgate.net |

Crystallization Phenomena in Complex Biological and Industrial Matrices

The recovery and purification of lactic acid from fermentation broths are often achieved through precipitation as a calcium salt. uclouvain.beacs.org The formation of this compound crystals is a complex physicochemical process governed by principles of nucleation and crystal growth, which are significantly influenced by the surrounding matrix.

Nucleation and Growth Mechanisms of Calcium Lactate Crystals in Fermentation Broths and Food Systems

Crystallization is the process by which a solid with a highly ordered internal structure forms from a liquid or gas. It begins when the concentration of the solute—in this case, calcium lactate—exceeds its solubility limit, creating a supersaturated solution. wisc.edunih.gov The formation of crystals proceeds via two main stages: nucleation and growth.

Nucleation: This is the initial step where dissolved molecules or ions begin to aggregate into clusters, forming a stable nucleus. wisc.eduuclouvain.be

Primary Nucleation occurs in the absence of existing crystals. It can be homogeneous, where nuclei form spontaneously from the solute, or heterogeneous, where nuclei form on the surfaces of foreign particles (like impurities) or the reactor walls. uclouvain.be In complex systems like fermentation broths, heterogeneous nucleation is more common due to the presence of various suspended solids and macromolecules.

Secondary Nucleation is induced by the presence of existing crystals of the same substance. uclouvain.be Attrition, or the breakage of existing crystals due to collisions with each other, the stirrer, or reactor walls, is a primary mechanism of secondary nucleation in industrial crystallizers. uclouvain.be

Crystal Growth: Once a stable nucleus is formed, it grows by the successive addition of more solute molecules from the supersaturated solution. wisc.edu This process continues as long as the solution remains supersaturated and the solute molecules can be transported to the crystal's surface. The rate of growth can be influenced by factors like temperature, agitation, and the presence of impurities which can block growth sites on the crystal face.

In food systems like cheese, calcium lactate crystals form when lactic acid produced by bacteria combines with calcium from the cheese matrix. scispace.com The formation is often seen on the surface where moisture can collect, creating localized areas of high supersaturation. wisc.edu

Factors Influencing Crystal Morphology, Polymorphism, and Stability

The final properties of the crystalline product, including its shape (morphology), internal structure (polymorphism), and stability, are dictated by a variety of factors.

Polymorphism and Hydration: Calcium lactate can exist in different crystalline forms, known as polymorphs, which have the same chemical formula but different crystal structures. It also commonly forms hydrates, where water molecules are incorporated into the crystal lattice. uclouvain.be Calcium lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O) is a frequently observed form, particularly in cheese. scispace.com

Enantiomeric Composition: The chiral nature of lactate has a significant impact on solubility. A racemic mixture of D- and L-lactic acid forms a calcium salt that is less soluble than the pure L(+) or D(-) enantiomeric salts. wisc.edu Therefore, the presence of both isomers, often due to the activity of racemizing bacteria, can promote crystallization even at concentrations where the pure enantiomers would remain in solution. researchgate.net

Temperature: Temperature is a critical factor affecting solubility. The solubility of calcium lactate increases with temperature. nih.govresearchgate.net Therefore, cooling a saturated solution, or temperature fluctuations during storage, can induce crystallization. researchgate.netscispace.com

Matrix Components: Other components in the fermentation broth or food system can act as inhibitors or promoters of crystallization. They can adsorb to crystal surfaces, altering the growth rate and final morphology of the crystals.

Effects of Calcium Lactate Crystallization on Rheological Behavior and Processability

One of the primary issues is that calcium lactate has a tendency to form fine crystals, which are difficult to handle and process. uclouvain.be The control of the crystallization process is therefore of paramount importance as it determines the crystal size, shape, and form, which in turn affect downstream operations such as filtration and purification. uclouvain.be

| Parameter | Effect of Calcium Lactate Crystallization | Impact on Processability | Reference |

|---|---|---|---|

| Crystal Size | Tends to form fine crystals. | Difficult to filter and process downstream. | uclouvain.be |

| Broth Rheology | High concentrations can induce flocculation and aggregation. | Leads to incomplete fermentation and inefficient substrate utilization. | researchgate.net |

| Product Recovery | Relatively high solubility in aqueous solutions. | Can cause product loss during crystallization and recovery steps. | bme.hu |

| Process Control | Influenced by factors like stirring speed, pH, and moisture. | Requires careful control to optimize crystal size and prevent processing issues. | uclouvain.beresearchgate.netnih.gov |

Interplay of Calcium Ions in Biotechnological Processes

Calcium ions (Ca²⁺) are crucial secondary messengers involved in a multitude of cellular processes, and their intracellular concentration is tightly regulated by organisms to maintain homeostasis. mdpi.comnih.gov While excessive levels of calcium can be toxic, it is essential for various metabolic functions. nih.gov In the context of microbial fermentation for D-lactic acid production, the interplay of calcium ions with microbial metabolism is a key factor influencing yield and productivity.

Microorganisms that produce D-lactic acid, such as certain species of Lactobacillus and Sporolactobacillus, secrete the acid into the fermentation medium. researchgate.netfrontiersin.org As lactic acid accumulates, the pH of the medium decreases. This drop in pH is a critical factor for the transport of lactate out of the cell. nih.gov The unprotonated lactate ion's passive transport across the cell membrane is facilitated by the acidic environment. nih.gov